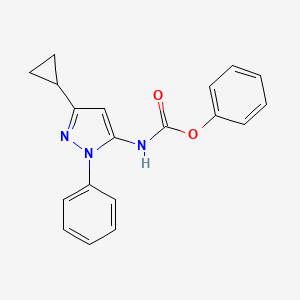
1-(2-Bromoethyl)-3,6-dimethyl-2,4(1H,3H)-pyrimidinedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Bromoethyl)-3,6-dimethyl-2,4(1H,3H)-pyrimidinedione is an organic compound belonging to the pyrimidinedione family. This compound is characterized by the presence of a bromoethyl group attached to the pyrimidinedione core, which is further substituted with two methyl groups. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromoethyl)-3,6-dimethyl-2,4(1H,3H)-pyrimidinedione typically involves the alkylation of 3,6-dimethyl-2,4(1H,3H)-pyrimidinedione with 2-bromoethanol. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 2-bromoethanol is replaced by the pyrimidinedione moiety.
Industrial Production Methods: On an industrial scale, the production of this compound can be optimized by using continuous flow reactors to ensure better control over reaction parameters such as temperature, pressure, and reactant concentrations. This method enhances the yield and purity of the final product while minimizing the formation of by-products.
化学反应分析
Types of Reactions: 1-(2-Bromoethyl)-3,6-dimethyl-2,4(1H,3H)-pyrimidinedione undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromoethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones when treated with oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can convert the bromoethyl group to an ethyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Oxidation: Hydrogen peroxide (H2O2) in acetic acid or m-chloroperbenzoic acid (m-CPBA) in dichloromethane (DCM).
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Major Products:
Nucleophilic Substitution: Formation of azido, thiocyanato, or alkoxy derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of ethyl-substituted pyrimidinedione.
科学研究应用
1-(2-Bromoethyl)-3,6-dimethyl-2,4(1H,3H)-pyrimidinedione has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with nucleophiles in biological systems.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
作用机制
The mechanism by which 1-(2-Bromoethyl)-3,6-dimethyl-2,4(1H,3H)-pyrimidinedione exerts its effects involves the interaction of the bromoethyl group with nucleophilic sites in target molecules. This interaction can lead to the formation of covalent bonds, thereby modifying the structure and function of the target molecules. The compound’s ability to undergo nucleophilic substitution makes it a valuable tool for studying biochemical pathways and molecular interactions.
相似化合物的比较
- 1-(2-Chloroethyl)-3,6-dimethyl-2,4(1H,3H)-pyrimidinedione
- 1-(2-Iodoethyl)-3,6-dimethyl-2,4(1H,3H)-pyrimidinedione
- 1-(2-Fluoroethyl)-3,6-dimethyl-2,4(1H,3H)-pyrimidinedione
Comparison: Compared to its chloro, iodo, and fluoro analogs, 1-(2-Bromoethyl)-3,6-dimethyl-2,4(1H,3H)-pyrimidinedione exhibits unique reactivity due to the moderate leaving group ability of the bromine atom. This makes it more reactive than the chloro compound but less reactive than the iodo compound. The fluoro analog, on the other hand, is less reactive due to the strong carbon-fluorine bond.
属性
CAS 编号 |
76889-85-5 |
|---|---|
分子式 |
C8H11BrN2O2 |
分子量 |
247.09 g/mol |
IUPAC 名称 |
1-(2-bromoethyl)-3,6-dimethylpyrimidine-2,4-dione |
InChI |
InChI=1S/C8H11BrN2O2/c1-6-5-7(12)10(2)8(13)11(6)4-3-9/h5H,3-4H2,1-2H3 |
InChI 键 |
RVDWHTNPQATQTO-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=O)N(C(=O)N1CCBr)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N'-[(E)-(4-ethoxyphenyl)methylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12044903.png)

![3-({4-[(E)-(2-Chloro-5-{[(4-methylphenyl)sulfonyl]amino}phenyl)diazenyl]-1-hydroxy-2-naphthoyl}amino)-4-[methyl(octadecyl)amino]benzenesulfonic acid](/img/structure/B12044915.png)
![2-methyl-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)aniline](/img/structure/B12044921.png)


![4-{(5Z)-5-[(9-methyl-2-{[3-(4-morpholinyl)propyl]amino}-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}butanoic acid](/img/structure/B12044932.png)
![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B12044943.png)

![1'-(tert-Butoxycarbonyl)spiro[chroman-2,4'-piperidine]-7-carboxylic acid](/img/structure/B12044950.png)
![(2E)-3-chloro-3-[4-(methyloxy)phenyl]-2-propenenitrile](/img/structure/B12044957.png)



